3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinylmethyl)butanamide
Overview
Description
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinylmethyl)butanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
A considerable amount of research has been conducted on the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science. Compounds related to the specified chemical have been used as precursors or intermediates in the synthesis of various heterocyclic structures. For instance, synthesis techniques have been developed to create β-substituted-α,β-unsaturated amides, showcasing the utility of similar compounds in generating complex molecular architectures with potential applications in drug development and organic materials (Katritzky et al., 1993).
Antimicrobial Activity
Research on compounds structurally related to the specified chemical has demonstrated antimicrobial properties, highlighting their potential in developing new antimicrobial agents. For example, certain heterocyclic compounds synthesized from related precursors have shown activity against various bacteria and fungi, suggesting their application in combating microbial infections (Sarvaiya et al., 2019).
Insecticidal and Antibacterial Potential
Some related compounds have been evaluated for their insecticidal and antibacterial potential, indicating their usefulness in agricultural sciences and public health. For example, pyrimidine-linked pyrazole heterocyclics have shown significant activity against certain pests and microorganisms, suggesting a role in developing new pesticides and antibacterial compounds (Deohate et al., 2020).
Antiviral Activities
Compounds with structural similarities have been studied for their antiviral activities, demonstrating potential applications in antiviral drug discovery. For example, research on certain benzotriazine derivatives has investigated their mechanism of action as antitumor agents, potentially offering insights into designing drugs targeting viral infections (Anderson et al., 2003).
Properties
IUPAC Name |
3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)16(17(24)20-11-13-6-5-9-19-10-13)23-18(25)14-7-3-4-8-15(14)21-22-23/h3-10,12,16H,11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHYZCHHTKAUEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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